5-(Methylthio)-1,2,4-thiadiazol-3-amine 5-(Methylthio)-1,2,4-thiadiazol-3-amine
Brand Name: Vulcanchem
CAS No.: 60093-10-9
VCID: VC2337338
InChI: InChI=1S/C3H5N3S2/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6)
SMILES: CSC1=NC(=NS1)N
Molecular Formula: C3H5N3S2
Molecular Weight: 147.2 g/mol

5-(Methylthio)-1,2,4-thiadiazol-3-amine

CAS No.: 60093-10-9

Cat. No.: VC2337338

Molecular Formula: C3H5N3S2

Molecular Weight: 147.2 g/mol

* For research use only. Not for human or veterinary use.

5-(Methylthio)-1,2,4-thiadiazol-3-amine - 60093-10-9

Specification

CAS No. 60093-10-9
Molecular Formula C3H5N3S2
Molecular Weight 147.2 g/mol
IUPAC Name 5-methylsulfanyl-1,2,4-thiadiazol-3-amine
Standard InChI InChI=1S/C3H5N3S2/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6)
Standard InChI Key XPYZCFCNOSTQFY-UHFFFAOYSA-N
SMILES CSC1=NC(=NS1)N
Canonical SMILES CSC1=NC(=NS1)N

Introduction

Chemical Properties and Structure

5-(Methylthio)-1,2,4-thiadiazol-3-amine is a sulfur-containing heterocyclic compound with distinctive structural features that contribute to its potential biological activities. Understanding its chemical properties is essential for researchers working with this compound.

Basic Chemical Information

The compound 5-(Methylthio)-1,2,4-thiadiazol-3-amine is characterized by specific chemical identifiers and properties that define its structure and potential reactivity in biological systems.

ParameterValue
CAS Number60093-10-9
Molecular FormulaC₃H₅N₃S₂
Molecular Weight147.2 g/mol
IUPAC Name5-methylsulfanyl-1,2,4-thiadiazol-3-amine
Standard InChIInChI=1S/C3H5N3S2/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6)
Standard InChIKeyXPYZCFCNOSTQFY-UHFFFAOYSA-N
SMILESCSC1=NC(=NS1)N
Canonical SMILESCSC1=NC(=NS1)N
PubChem Compound2756509

This compound is also known by alternative names including 3-(Methylthio)-1,2,4-thiadiazol-5-amine and 3-Methylmercapto-5-amino-1,2,4-thiadiazole, indicating its recognition in various chemical databases and research contexts .

Structural Characteristics

The chemical structure of 5-(Methylthio)-1,2,4-thiadiazol-3-amine features a five-membered 1,2,4-thiadiazole ring with two key functional groups: a methylthio group (-SCH₃) at position 5 and an amino group (-NH₂) at position 3. This heterocyclic system contains three nitrogen atoms and two sulfur atoms, creating a structure with multiple potential sites for hydrogen bonding and other interactions.

The 1,2,4-thiadiazole core provides this compound with unique electronic properties and potential for interactions with biological targets. The methylthio group contributes lipophilicity to the molecule, while the amino group can participate in hydrogen bonding as both a donor and acceptor, enhancing the compound's ability to interact with various biological receptors and targets .

Synthesis Methods

Several approaches have been developed for the synthesis of thiadiazole derivatives, including compounds similar to 5-(Methylthio)-1,2,4-thiadiazol-3-amine. While the search results don't provide a specific synthesis method for this exact compound, they offer insights into general synthetic strategies for related compounds that can be adapted.

General Synthesis Approaches for Thiadiazoles

Thiadiazole derivatives are commonly synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids. These reactions typically proceed through the formation of intermediate products that subsequently undergo cyclodehydration to form the thiadiazole ring structure .

Polyphosphate Ester Method

A notable advancement in the synthesis of thiadiazole derivatives involves the use of polyphosphate ester (PPE) as a mild reagent. This approach offers an alternative to more toxic additives such as POCl₃ or SOCl₂ that are traditionally used in these syntheses .

Research has demonstrated that in the presence of PPE, the reaction between thiosemicarbazide and carboxylic acid proceeds in a one-pot manner through three distinct steps:

  • Initial acylation of thiosemicarbazide by the carboxylic acid

  • Formation of an intermediate product

  • Cyclodehydration to yield the target thiadiazole structure

This method represents a significant improvement in the synthesis of thiadiazole derivatives, offering a less toxic and more environmentally friendly approach. The structures of compounds synthesized using this method have been confirmed through various analytical techniques including mass spectrometry, IR, and NMR spectroscopies .

Related Synthetic Methods

For methylthio-substituted thiadiazoles similar to our target compound, a synthesis route has been documented using 5-Amino-1,3,4-thiadiazole-2-thiol as a starting material. This approach involves reaction with iodomethane in the presence of potassium hydroxide in ethanol at controlled temperatures (10-20°C). The reaction typically proceeds with moderate yields (around 49.3% for similar compounds) .

The general procedure involves:

  • Adding the thiadiazole-thiol to a cold solution of potassium hydroxide in absolute ethyl alcohol

  • Stirring and cooling the reaction mixture to 10°C

  • Adding the alkylating agent (e.g., iodomethane) in ethyl alcohol

  • Stirring at ambient temperature for 7-8 hours

  • Monitoring the reaction progress via thin layer chromatography

  • Isolating and purifying the product through filtration, washing with water, and recrystallization from ethanol/water

While this method is documented for 1,3,4-thiadiazole isomers rather than 1,2,4-thiadiazoles specifically, the approach provides valuable insights that could be adapted for the synthesis of our target compound.

Biological Activities and Applications

Thiadiazole derivatives, including compounds similar to 5-(Methylthio)-1,2,4-thiadiazol-3-amine, have demonstrated a wide range of biological activities that make them promising candidates for pharmaceutical applications.

Antimicrobial Properties

Thiadiazole derivatives have shown significant antimicrobial activity against various pathogens. Research on related compounds has demonstrated effectiveness against:

  • Gram-positive bacteria such as Staphylococcus aureus, Bacillus antracis, Bacillus cereus, and Sarcina lutea

  • Gram-negative bacteria such as Escherichia coli

  • Fungal pathogens including Aspergillus niger and Cryptococcus neoformans

Structure-activity relationship studies have indicated that the presence of specific substituents, including methylthio groups, can enhance the antimicrobial activity of thiadiazole compounds. For instance, compounds containing chlorophenyl or methylphenyl substituents alongside thiadiazole rings have shown particularly promising activity against certain bacterial strains .

Antitubercular Activity

Several thiadiazole derivatives have shown promising activity against Mycobacterium tuberculosis. Research has demonstrated that specific structural features can enhance this activity. For instance:

  • A study by H.S. Joshi and colleagues found that 2-(3'-chloro-5'-phenoxy-benzo[b]thiophen-2'-yl)-5-arylamino-1,3,4-thiadiazoles with p-methoxy substituents showed good inhibition at concentrations as low as 0.25 μg/ml

  • Other research by H.S. Joshi and K.M. Thaker on 2-(3',5'-dichlorobenzo[b]thiophen-2'-yl)-5-arylamino-1,3,4-thiadiazoles found that nitrophenyl-substituted derivatives showed excellent inhibition (98%) against Mycobacterium tuberculosis H37Rv

While these studies focus on 1,3,4-thiadiazole derivatives rather than 1,2,4-thiadiazoles specifically, they highlight the potential of thiadiazole-based compounds as antitubercular agents.

Structure-Activity Relationships

Influence of Substituents

Research on thiadiazole derivatives has demonstrated that the nature and position of substituents significantly impact their biological activities:

  • Compounds containing chlorophenyl (especially 3-Cl and 4-Cl positions) or methylphenyl (4-CH₃) substituents have shown enhanced activity against certain bacterial strains

  • The presence of a nitro group at specific positions has been associated with increased antitubercular activity

  • Methoxy substituents have also demonstrated favorable effects on antimicrobial activity in some thiadiazole derivatives

These findings suggest that the methylthio group in 5-(Methylthio)-1,2,4-thiadiazol-3-amine likely contributes significantly to its biological profile, potentially enhancing its lipophilicity and ability to interact with biological targets.

Current Research and Future Directions

Research on thiadiazole derivatives, including compounds similar to 5-(Methylthio)-1,2,4-thiadiazol-3-amine, continues to expand as scientists explore their diverse biological activities and potential applications.

Emerging Applications

Beyond the established antimicrobial, antiviral, and anticancer applications, research is exploring additional potential uses for thiadiazole derivatives:

  • As building blocks for more complex pharmaceutical compounds

  • In agricultural applications as potential pesticides or fungicides

  • As ligands in coordination chemistry and materials science

These diverse applications highlight the versatility of the thiadiazole scaffold and suggest that compounds like 5-(Methylthio)-1,2,4-thiadiazol-3-amine may find applications beyond traditional medicinal chemistry .

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